molecular formula C10H9N3S B1404054 4-(4-Amino-phenyl)-pyrimidine-2-thiol CAS No. 1355334-87-0

4-(4-Amino-phenyl)-pyrimidine-2-thiol

Cat. No. B1404054
M. Wt: 203.27 g/mol
InChI Key: NNRFFSXXJVTQNO-UHFFFAOYSA-N
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Description

4-(4-Amino-phenyl)-pyrimidine-2-thiol , also known as 4-(4-Aminophenyl)morpholin-3-one , is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol . It appears as a white to almost white powder or crystal . Let’s explore further.


Molecular Structure Analysis

The molecular structure of 4-(4-Amino-phenyl)-pyrimidine-2-thiol consists of a pyrimidine ring with an amino group (NH₂) and a thiol group (SH) attached to it. The presence of these functional groups contributes to its biological activity and reactivity .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 171.0°C to 175.0°C , with a specific melting point of 173°C .

Scientific Research Applications

Chemical Reactions and Synthesis

4-(4-Amino-phenyl)-pyrimidine-2-thiol is involved in various chemical reactions and synthesis processes. For instance, Čikotienė et al. (2007) investigated its reactions with amines and thiols, noting its ability to undergo rearrangement into different compounds under the influence of pyridine and participate in selective addition reactions (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007). This highlights its versatility in chemical transformations.

Antimicrobial Applications

The derivative compounds of 4-(4-Amino-phenyl)-pyrimidine-2-thiol have shown antimicrobial properties. For example, El-sayed et al. (2017) synthesized derivatives that exhibited moderate to outstanding antimicrobial activities against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Role in Medicinal Chemistry

This compound plays a significant role in medicinal chemistry. Chebib & Quinn (1997) found that certain derivatives had high affinity at adenosine receptors, indicating potential therapeutic applications (Chebib & Quinn, 1997). Additionally, its derivatives have been explored as nonclassical antifolate inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Analytical Applications

4-(4-Amino-phenyl)-pyrimidine-2-thiol has been used in the spectrophotometric determination of metal ions, demonstrating its utility in analytical chemistry. For instance, Gaikwad, Mahamuni, & Anuse (2005) used a derivative for the extractive spectrophotometric determination of bismuth(III) in alloy samples (Gaikwad, Mahamuni, & Anuse, 2005).

Nonlinear Optical Properties

This compound has also been explored for its nonlinear optical (NLO) properties. Hussain et al. (2020) studied derivatives of 4-thiopyrimidines for their NLO activities, suggesting potential applications in optoelectronics and hi-tech applications (Hussain et al., 2020).

Safety And Hazards

  • Hazard Statements : It is classified as a skin and eye irritant (H315 and H319, respectively). Proper protective measures (gloves, eye protection) should be taken when handling this compound .
  • Storage : Store under inert gas to prevent degradation due to air sensitivity .

properties

IUPAC Name

6-(4-aminophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRFFSXXJVTQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267664
Record name 2(1H)-Pyrimidinethione, 6-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Amino-phenyl)-pyrimidine-2-thiol

CAS RN

1355334-87-0
Record name 2(1H)-Pyrimidinethione, 6-(4-aminophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinethione, 6-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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